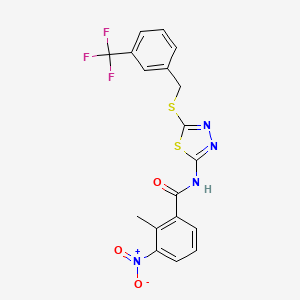
2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H13F3N4O3S2 and its molecular weight is 454.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative belonging to the class of benzamides and thiadiazoles. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H14F3N3O3S. It features a benzamide core substituted with a trifluoromethyl group and a thiadiazole moiety linked via a thioether. The presence of the nitro group is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioactivity against various pathogens .
- Anticancer Properties : Thiadiazole derivatives are known for their anticancer effects. The compound's structure suggests it may inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against several cancer types .
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. For example, some thiadiazole derivatives have shown potent inhibition against MAO-A isoforms with IC50 values as low as 0.060 μM .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The structural features allow for interaction with microbial membranes or specific targets within microbial cells, disrupting their function.
Table 1: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of thiadiazole-linked compounds and their evaluation against various cancer cell lines, demonstrating promising results for compounds similar to 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess fungicidal and bactericidal effects. Specifically, compounds with similar functional groups have shown efficacy against various pathogens, making them suitable candidates for further development as antimicrobial agents .
Pesticidal Activity
The incorporation of thiadiazole in the compound's structure enhances its potential as a pesticide. Thiadiazoles are known for their insecticidal and fungicidal properties. Studies have demonstrated that such compounds can effectively control pests and diseases in crops, offering an alternative to traditional pesticides . This application is crucial for sustainable agriculture as it may reduce reliance on harmful chemicals.
Case Studies and Research Findings
- Anticancer Evaluation :
- Pesticide Efficacy :
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S2/c1-10-13(6-3-7-14(10)25(27)28)15(26)22-16-23-24-17(30-16)29-9-11-4-2-5-12(8-11)18(19,20)21/h2-8H,9H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYRDTBYESAWLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













